molecular formula C11H18O2 B14375003 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one CAS No. 90122-56-8

6-(5-Hydroxypentyl)cyclohex-2-EN-1-one

Cat. No.: B14375003
CAS No.: 90122-56-8
M. Wt: 182.26 g/mol
InChI Key: FPGNVCIALHKCJI-UHFFFAOYSA-N
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Description

6-(5-Hydroxypentyl)cyclohex-2-EN-1-one is an organic compound characterized by a cyclohexenone ring substituted with a hydroxypentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one typically involves the reaction of cyclohex-2-enone with a suitable hydroxypentyl precursor under controlled conditions. One common method involves the use of palladium-catalyzed hydrogenation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing high-throughput on-column reaction gas chromatography to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the cyclohexenone ring can be reduced to form cyclohexanone derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Scientific Research Applications

6-(5-Hydroxypentyl)cyclohex-2-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6-(5-Hydroxypentyl)cyclohex-2-EN-1-one is unique due to the presence of the hydroxypentyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

90122-56-8

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

6-(5-hydroxypentyl)cyclohex-2-en-1-one

InChI

InChI=1S/C11H18O2/c12-9-5-1-2-6-10-7-3-4-8-11(10)13/h4,8,10,12H,1-3,5-7,9H2

InChI Key

FPGNVCIALHKCJI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C=C1)CCCCCO

Origin of Product

United States

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